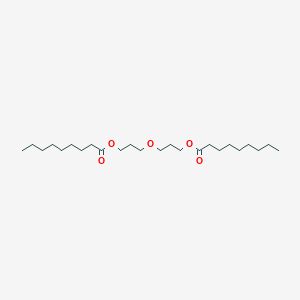
Diphenyllead diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its colorless to light yellow crystalline or powder form and has a melting point of approximately 70-73°C . It is primarily used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: Diphenyllead diacetate is typically synthesized by reacting lead acetate with benzoic acid. The reactants are used in a molar ratio of 1:2 and are reacted in a suitable solvent to form the diacetoxydiphenylplumbane . The reaction conditions often involve moderate temperatures and controlled environments to ensure the purity and yield of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions: Diphenyllead diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(II) compounds.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products Formed:
Oxidation: Lead(IV) acetate and other lead(IV) compounds.
Reduction: Lead(II) acetate and other lead(II) compounds.
Substitution: Various organolead compounds depending on the substituents used.
科学研究应用
Diphenyllead diacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds and in the preparation of other organolead compounds.
Biology: It is studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its direct use in therapeutics.
Industry: It is used in the production of various lead-based materials and as a catalyst in certain industrial processes.
作用机制
The mechanism by which diphenyllead diacetate exerts its effects involves the interaction of the lead atom with various molecular targets. The lead atom can form bonds with carbon, oxygen, and other atoms, leading to the formation of new compounds. The pathways involved include:
Formation of Organolead Compounds: The lead atom forms bonds with organic molecules, leading to the synthesis of organolead compounds.
Oxidation-Reduction Reactions: The lead atom can undergo oxidation and reduction, altering its oxidation state and forming new compounds.
相似化合物的比较
Diphenyllead diacetate can be compared with other similar compounds, such as:
Triphenyllead acetate: Another organolead compound with three phenyl groups attached to the lead atom.
Tetraethyllead: A widely known organolead compound used as an anti-knock agent in gasoline.
Lead(IV) acetate: A lead compound with a higher oxidation state and different reactivity.
Uniqueness: this compound is unique due to its specific structure and reactivity. The presence of two phenyl groups and two acetate groups attached to the lead atom gives it distinct chemical properties and makes it useful in specific organic synthesis reactions.
属性
CAS 编号 |
6928-68-3 |
|---|---|
分子式 |
C16H16O4Pb |
分子量 |
479 g/mol |
IUPAC 名称 |
diphenyllead(2+);diacetate |
InChI |
InChI=1S/2C6H5.2C2H4O2.Pb/c2*1-2-4-6-5-3-1;2*1-2(3)4;/h2*1-5H;2*1H3,(H,3,4);/q;;;;+2/p-2 |
InChI 键 |
SBXMABAVUXVYFZ-UHFFFAOYSA-L |
SMILES |
CC(=O)O[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C |
规范 SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[Pb+2]C2=CC=CC=C2 |
| 6928-68-3 | |
同义词 |
Diacetoxydiphenylplumbane |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


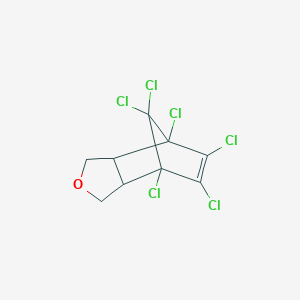
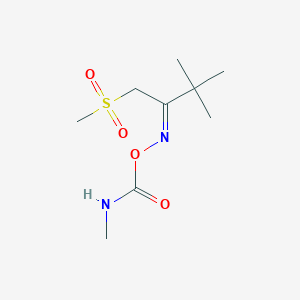
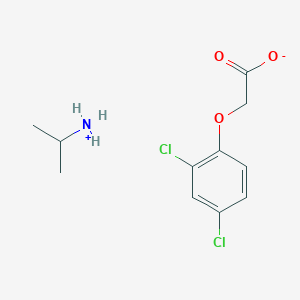
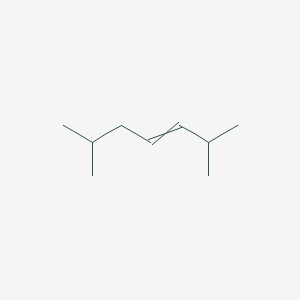
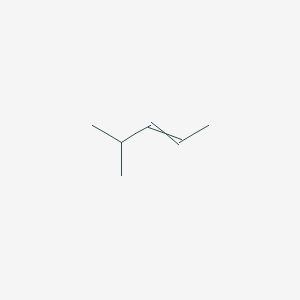
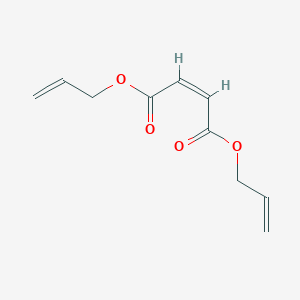
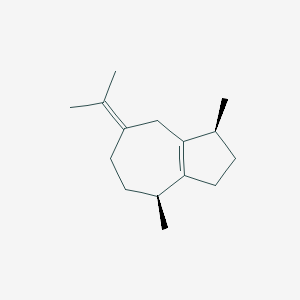

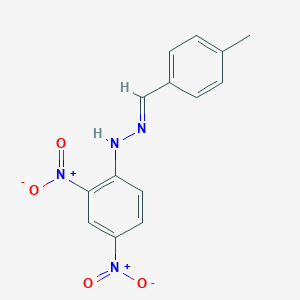
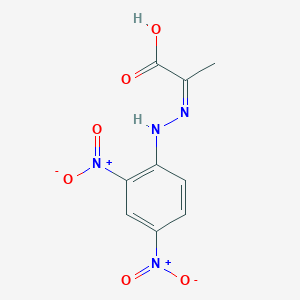
![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)
